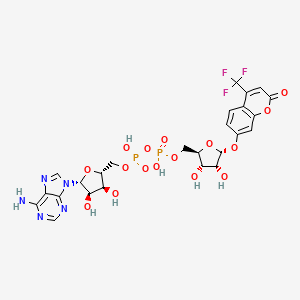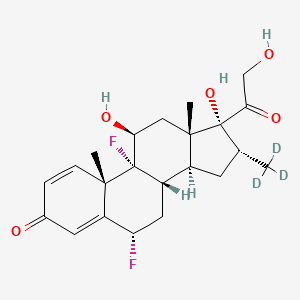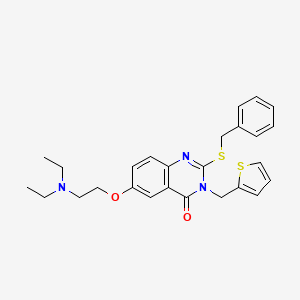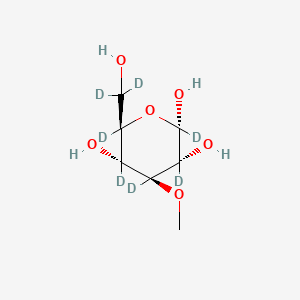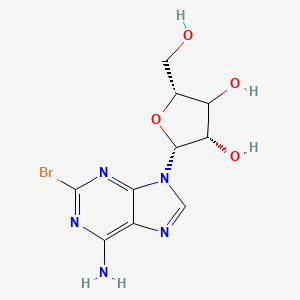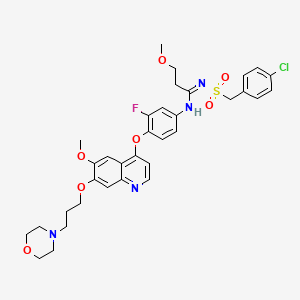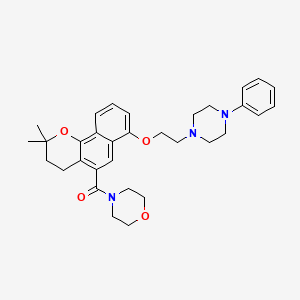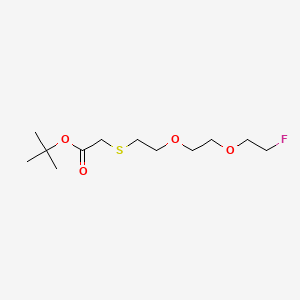
Plantanone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plantanone B, also known as Penang B, is a natural organic compound that belongs to the fragrance ingredient category. It is a flavonoid isolated from the flowers of Hosta plantaginea, a traditional Chinese medicinal plant. This compound is known for its anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Plantanone B is primarily extracted from natural sources, especially from the roots and resin of the woody plant Penang (Plantanus spp.). The extraction methods typically include distillation and solvent extraction . There is limited information on synthetic routes and industrial production methods for this compound, as it is mainly obtained from natural sources.
Analyse Chemischer Reaktionen
Plantanone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Plantanone B has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and reactions.
Biology: It is used in biological studies to understand its effects on various biological processes.
Medicine: this compound has shown potential in treating inflammation-related diseases due to its anti-inflammatory properties. .
Industry: this compound is used in the fragrance industry due to its aromatic properties.
Wirkmechanismus
Plantanone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory response. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The inhibition of COX enzymes and antioxidant properties contribute to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Plantanone B is similar to other flavonoids isolated from Hosta plantaginea, such as Plantanone A, kaempferol, and astragalin. These compounds share similar anti-inflammatory and antioxidant properties but differ in their chemical structures and specific biological activities . This compound is unique due to its specific molecular structure and the combination of its biological activities.
Similar Compounds
- Plantanone A
- Kaempferol
- Astragalin
- Kaempferol-3-O-rutinoside
- Dihydrokaempferol
This compound stands out due to its specific inhibitory effects on COX enzymes and its moderate antioxidant activity, making it a valuable compound for research in inflammation-related diseases and oxidative stress.
Eigenschaften
Molekularformel |
C33H40O20 |
|---|---|
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI-Schlüssel |
PSVKHLFIIZQISP-CFRIXVKNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


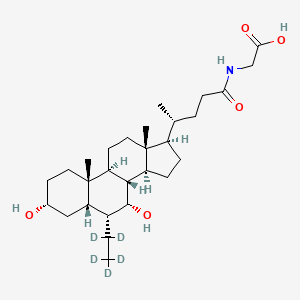

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

